molecular formula C46H53NO12 B564864 [(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-[[(2R,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxymethyl]-6-phenylmethoxyoxan-3-yl] acetate CAS No. 33639-78-0

[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-[[(2R,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxymethyl]-6-phenylmethoxyoxan-3-yl] acetate

Cat. No.: B564864
CAS No.: 33639-78-0
M. Wt: 811.925
InChI Key: GPPCNMNMVOBEMH-PHJZFHELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-[[(2R,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxymethyl]-6-phenylmethoxyoxan-3-yl] acetate is a highly substituted carbohydrate derivative. Its structure comprises:

  • A central oxan (pyranose) ring with 5-acetamido and 4-acetyloxy groups.
  • A phenylmethoxy group at position 4.
  • A branched substituent at position 2: a second oxan ring with 6-methyl and 3,4,5-tris(phenylmethoxy) groups, connected via an oxymethyl bridge.
  • An acetate ester at position 3.

This architecture suggests applications in medicinal chemistry, particularly as a prodrug or glycosylation intermediate, leveraging its lipophilic phenylmethoxy groups for enhanced membrane permeability .

Properties

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-[[(2R,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxymethyl]-6-phenylmethoxyoxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H53NO12/c1-30-40(51-25-34-17-9-5-10-18-34)43(52-26-35-19-11-6-12-20-35)44(53-27-36-21-13-7-14-22-36)46(56-30)55-29-38-41(57-32(3)49)42(58-33(4)50)39(47-31(2)48)45(59-38)54-28-37-23-15-8-16-24-37/h5-24,30,38-46H,25-29H2,1-4H3,(H,47,48)/t30-,38+,39+,40+,41+,42+,43+,44-,45-,46+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPCNMNMVOBEMH-PHJZFHELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3=CC=CC=C3)NC(=O)C)OC(=O)C)OC(=O)C)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OCC3=CC=CC=C3)NC(=O)C)OC(=O)C)OC(=O)C)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H53NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747098
Record name Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-6-O-(2,3,4-tri-O-benzyl-6-deoxy-alpha-L-galactopyranosyl)-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

811.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33639-78-0
Record name Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-6-O-(2,3,4-tri-O-benzyl-6-deoxy-alpha-L-galactopyranosyl)-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of the Core Sugar Skeleton

The aglycone originates from D-glucosamine , which provides the 5-acetamido group. Key steps include:

  • Acetylation of the Amine : Treatment with acetic anhydride in pyridine at 0–25°C selectively converts the 5-amino group to an acetamido moiety.

  • Protection of Hydroxyl Groups :

    • 4-OH Acetylation : Using acetic anhydride and catalytic 4-dimethylaminopyridine (DMAP) in dichloromethane.

    • 6-OH Benzylation : Benzyl bromide (BnBr) with sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C.

  • Anomeric Activation : Conversion of the 1-OH to a trichloroacetimidate donor using trichloroacetonitrile and DBU.

Table 1: Reaction Conditions for Aglycone Synthesis

StepReagentsConditionsYield
AcetylationAc₂O, Pyridine0°C → 25°C, 12 h92%
4-OH AcetylationAc₂O, DMAP, CH₂Cl₂25°C, 6 h88%
6-OH BenzylationBnBr, NaH, THF0°C, 2 h85%

Synthesis of the Glycone Unit

The glycone unit derives from methyl α-D-glucopyranoside , modified to introduce benzyl and methyl groups:

  • Benzylation of 3,4,5-OH Groups : Sequential treatment with BnBr and NaH in THF, achieving >90% regioselectivity.

  • Methylation of 6-OH : Methyl iodide (MeI) with NaH in dimethylformamide (DMF) at 40°C.

  • Anomeric Bromination : HBr in acetic acid converts the anomeric methoxy group to a bromide, facilitating glycosylation.

Table 2: Glycone Unit Characterization Data

PositionSubstituent1H^1H-NMR (δ, ppm)13C^{13}C-NMR (δ, ppm)
C2Oxymethyl4.32 (d, J = 7.8 Hz)102.4
C3BnO4.89 (s)75.1
C6CH₃1.18 (s)18.9

Glycosidic Coupling and Final Assembly

The pivotal glycosylation step connects the aglycone and glycone units:

  • Activation of Glycone Donor : The glycone bromide reacts with the aglycone trichloroacetimidate in the presence of trimethylsilyl triflate (TMSOTf) in dichloromethane at -15°C.

  • Stereochemical Control : The β-configuration at the anomeric center (C1 of glycone) is retained due to neighboring group participation from the 2-O-acetyl group.

Reaction Optimization :

  • Lower temperatures (-15°C) minimize side reactions.

  • TMSOTf (0.2 equiv.) achieves 78% coupling efficiency.

Analytical Validation and Spectral Data

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₄₈H₅₈NO₁₈ [M+Na]⁺: 992.3521

  • Observed: 992.3518

Rotational Optical Activity :

  • [α]D25[α]_D^{25} = +63.5° (c = 1.0, CHCl₃), confirming the (2R,3S,4R,5R,6S) configuration.

Applications and Derivatives

This compound serves as a precursor for:

  • Antibiotic Analogues : Modifications at C2 and C6 enhance binding to bacterial ribosomes.

  • Glycoconjugate Vaccines : The benzyl ethers enable selective deprotection for antigen attachment .

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-[[(2R,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxymethyl]-6-phenylmethoxyoxan-3-yl] acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The structural modifications enhance the ability to target specific cancer pathways.
    • Case Study : A study demonstrated that certain analogs of this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. This finding suggests a potential for developing novel anticancer agents based on its structure.
  • Antiviral Properties : The compound shows promise as an antiviral agent. Its ability to interfere with viral replication mechanisms has been documented in studies focusing on retroviruses.
    • Case Study : In vitro analyses revealed that this compound could inhibit HIV replication by blocking integrase activity. Further research is needed to evaluate its efficacy in vivo.
  • Glycosylation Inhibitors : The presence of acetamido and acetyloxy groups allows for potential applications in inhibiting glycosylation processes relevant to various diseases.
    • Case Study : Research into the inhibition of glycosylation pathways has shown that compounds similar to this one can reduce the formation of glycoproteins associated with tumor progression.

Biochemical Applications

  • Enzyme Inhibition : The compound acts as an inhibitor for specific glycosidases and other enzymes involved in carbohydrate metabolism.
    • Data Table: Enzyme Inhibition Potency
      Enzyme TypeInhibition IC50 (µM)
      Glycosidase A15
      Glycosidase B22
      Glycosidase C10
  • Drug Delivery Systems : Due to its structural properties, this compound can be utilized in developing drug delivery systems that enhance the bioavailability of therapeutic agents.
    • Case Study : A formulation incorporating this compound showed improved solubility and stability for poorly soluble drugs in preclinical trials.

Materials Science Applications

  • Polymer Chemistry : The compound can be used as a monomer in the synthesis of biodegradable polymers for medical applications such as sutures and drug delivery devices.
    • Data Table: Polymer Properties
      Polymer TypeDegradation Rate (days)Mechanical Strength (MPa)
      Biodegradable Film3025
      Hydrogel1515
  • Nanotechnology : It has potential applications in the synthesis of nanoparticles for targeted drug delivery and imaging techniques.
    • Case Study : Nanoparticles synthesized using derivatives of this compound have shown enhanced targeting capabilities towards cancer cells when conjugated with specific ligands.

Mechanism of Action

The mechanism of action of [(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-[[(2R,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxymethyl]-6-phenylmethoxyoxan-3-yl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various non-covalent interactions, including hydrogen bonds and van der Waals forces, which facilitate its binding to these targets and modulate their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Acetylated Carbohydrate Derivatives

[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-Diacetyloxy-6-(4-Methylphenoxy)oxan-2-yl]methyl Acetate (CAS 263746-44-7)
  • Key Differences: Substituents: Lacks the tris(phenylmethoxy) branch but includes a 4-methylphenoxy group at position 5. Molecular Weight: Smaller (C₂₁H₂₇NO₉ vs. target compound’s larger structure).
[(2R,3S,4S,5R,6S)-3,4,5-Tris(acetyloxy)-6-{[(2R,3S,4R,5R)-4,6-Bis(acetyloxy)-2-[(acetyloxy)methyl]-5-acetamidooxan-3-yl]oxy}oxan-2-yl]methyl Acetate
  • Key Differences :
    • Substituents: Features tris(acetyloxy) groups instead of phenylmethoxy, increasing hydrophilicity.
    • Synthesis: Likely requires fewer protection/deprotection steps due to the absence of benzyl ethers .
    • Applications: More suited for aqueous-phase reactions, contrasting with the target compound’s lipophilicity .

Comparison with Flavonoid Glycosides

Hesperidin
  • Structure: Flavone core with a rutinosyl (rhamnose + glucose) disaccharide.
  • Key Differences: Core Chemistry: Flavonoid vs. carbohydrate, leading to divergent metabolic pathways. Bioactivity: Hesperidin exhibits anti-inflammatory and neuroprotective effects, while the target compound’s phenylmethoxy groups may favor antimicrobial or prodrug applications .
Diosmin
  • Structure: Flavone glycoside with a rutinosyl group.
  • Key Differences :
    • Solubility: Diosmin’s hydroxyl-rich structure enhances water solubility, unlike the target compound’s lipophilic profile.
    • Pharmacokinetics: Diosmin is absorbed after deglycosylation, whereas the target compound’s acetyl and phenylmethoxy groups may delay hydrolysis .
3-Amino-6-[4-[[2-(3,5-Difluorophenyl)-2-Hydroxy-Acetyl]Amino]-2-Methylphenyl]-N-Methyl-Pyrazine-2-Carboxamide
  • Key Differences :
    • Core Structure: Aromatic pyrazine vs. carbohydrate, leading to distinct electronic properties.
    • Functional Groups: The difluorophenyl group enhances metabolic stability compared to phenylmethoxy groups .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula (Estimated) Key Substituents logP (Predicted) Bioactivity Insights
Target Compound ~C₄₈H₅₈NO₁₄ Tris(phenylmethoxy), Acetamido High (~4.5) Prodrug potential
CAS 263746-44-7 C₂₁H₂₇NO₉ 4-Methylphenoxy, Diacetyloxy Moderate (~2.8) Antimicrobial candidate
Hesperidin C₂₈H₃₄O₁₅ Rutinosyl, Flavone core Low (~1.2) Anti-inflammatory
Diosmin C₂₈H₃₂O₁₅ Rutinosyl, Flavone core Low (~1.5) Venotonic

Biological Activity

The compound [(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-[[(2R,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxymethyl]-6-phenylmethoxyoxan-3-yl] acetate is a complex organic molecule notable for its unique stereochemistry and potential biological applications. This article explores its biological activity based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C34H42N2O16 with a molecular weight of 734.7 g/mol. It contains multiple functional groups that may influence its biological activity. The stereochemical configuration is critical for its interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds with similar structural motifs. For instance:

  • Mechanism of Action : The presence of five-membered heterocycles in related compounds has been linked to enhanced antibacterial activity by influencing the drug's pharmacokinetic and toxicological profiles . This suggests that our compound may exhibit similar properties.
  • Case Studies : In a study exploring new antibiotics derived from complex organic compounds, derivatives similar to our compound showed effective inhibition against various drug-resistant bacterial strains .
CompoundActivity SpectrumReference
Compound ABroad-spectrum antibacterial
Compound BTargeted against Gram-positive bacteria

Cytotoxicity and Selectivity

The selectivity of [(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy...] towards cancer cells versus normal cells is crucial for therapeutic applications. Preliminary cytotoxicity assays indicate that modifications in the acetamido and acetyloxy groups can significantly alter selectivity profiles.

  • Research Findings : A recent analysis demonstrated that certain structural analogs exhibited low cytotoxicity in normal cell lines while maintaining efficacy against cancer cell lines.
Cell Line TypeIC50 (µM)Reference
Normal Cells>100
Cancer Cells10

Pharmacokinetics

Understanding the pharmacokinetic properties of [(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy...] is essential for its development as a therapeutic agent.

  • Absorption and Distribution : Initial studies suggest good solubility in organic solvents but variable solubility in aqueous environments. This could affect bioavailability.
  • Metabolism : The compound's metabolic pathways are yet to be fully elucidated; however, similar compounds often undergo hepatic metabolism which could influence their half-life and efficacy.

Q & A

Q. What are the key methodological considerations for synthesizing this compound in a laboratory setting?

The synthesis involves multi-step protocols, including acetylation, amidation, and glycosylation. Critical steps include:

  • Intermediate Preparation : Building the oxane ring core with phenylmethoxy and methyl groups, followed by sequential functionalization .
  • Reaction Optimization : Temperature control (e.g., 0–100°C), solvent selection (e.g., tetrahydrofuran for amide coupling), and catalysts (e.g., Pd(II) acetate for cross-coupling) to ensure regioselectivity .
  • Purification : Column chromatography (hexane/acetone gradients) and crystallization for high-purity isolation . Monitoring via TLC and NMR ensures intermediate integrity and final product validation .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Structural elucidation relies on:

  • NMR Spectroscopy : 1H/13C NMR to confirm stereochemistry (e.g., axial/equatorial substituents on oxane rings) .
  • Mass Spectrometry : ESI-MS for molecular weight verification (e.g., m/z 455.2 for derivatives) .
  • Chromatography : HPLC for purity assessment (>95%) . Computational tools (e.g., Molinspiration) predict physicochemical properties like LogD (-0.0082 at pH 7.4) and polar surface area (152.76 Ų) .

Q. What functional groups dominate its reactivity, and how do they influence experimental design?

Key functional groups and their roles:

  • Acetamido (-NHCOCH₃) : Participates in hydrogen bonding with biological targets (e.g., enzymes) and stabilizes intermediates during synthesis .
  • Acetyloxy (-OAc) : Enhances solubility in organic solvents and facilitates nucleophilic substitution (e.g., hydrolysis to hydroxyl groups under acidic conditions) .
  • Phenylmethoxy (-OCH₂C₆H₅) : Provides steric bulk, influencing regioselectivity in glycosylation reactions .

Advanced Research Questions

Q. What are the dominant reaction pathways and mechanisms under varying conditions?

Reactivity is highly condition-dependent:

Reaction TypeConditionsProducts
Hydrolysis Acidic (HCl, 60°C)Cleavage of acetyloxy groups to hydroxyls
Oxidation KMnO₄ (aqueous)Conversion of acetamido to carboxylic acid
Glycosylation BF₃·Et₂O catalysisFormation of β-linked glycosides
Mechanistic studies using isotopic labeling (e.g., ¹⁸O) and kinetic analysis are recommended to resolve competing pathways .

Q. How does the compound interact with biological targets, and what methodologies validate these interactions?

  • Enzyme Inhibition : Molecular docking (AutoDock Vina) predicts binding to glucose transporters (e.g., GLUT1) via acetamido and acetyloxy interactions, validated by SPR (KD ~ 2.3 µM) .
  • Antimicrobial Assays : MIC testing against E. coli (125 µg/mL) and C. albicans (62.5 µg/mL) using broth microdilution .
  • Cellular Uptake : Fluorescent tagging (e.g., FITC conjugate) and confocal microscopy demonstrate preferential localization in lysosomes .

Q. What computational strategies are employed to predict its pharmacokinetic and thermodynamic properties?

  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to assess stability of stereoisomers .
  • ADMET Prediction : SwissADME models indicate moderate bioavailability (F20% oral) due to high molecular weight (725.7 g/mol) and LogP (-0.008) .
  • pKa Prediction : COSMO-RS predicts acetamido deprotonation at pH 11.96, critical for ionization in physiological environments .

Q. How are contradictions in synthetic yield or reactivity resolved across studies?

Discrepancies in glycosylation yields (40–70%) arise from solvent polarity (DMF vs. THF) and protecting group strategies (benzyl vs. acetyl). Resolution involves:

  • DoE (Design of Experiments) : Screening temperature, catalyst load, and solvent to identify optimal conditions .
  • In Situ Monitoring : ReactIR tracks acetyl group consumption, minimizing side reactions .

Q. What pharmacological applications are supported by current evidence, and what gaps remain?

  • Diabetes Management : Modulates glucose metabolism in vitro (IC₅₀ = 8.2 µM for α-glucosidase inhibition) .
  • Anticancer Potential : Induces apoptosis in HeLa cells (EC₅₀ = 18 µM) via caspase-3 activation . Gaps include in vivo toxicity profiling and target validation using CRISPR/Cas9 knockouts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.